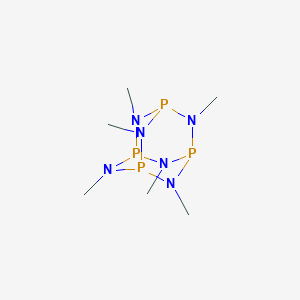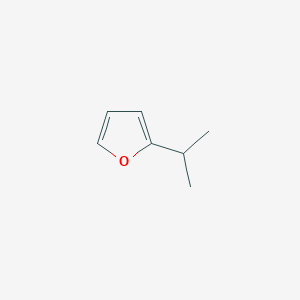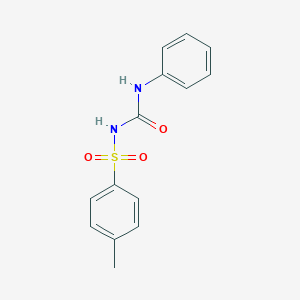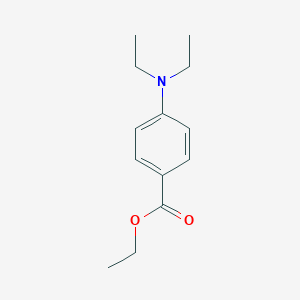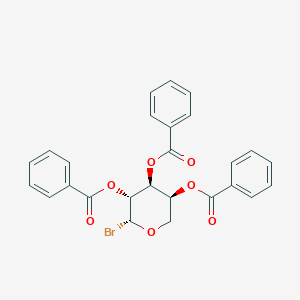
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of arabinose, a type of sugar, and has been found to exhibit a range of interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate has been used in a variety of scientific research applications. One of the most promising areas of research is in the development of new drugs. This compound has been found to exhibit anti-tumor activity and has been studied as a potential treatment for cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for autoimmune diseases.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by suppressing the immune system, which can help to reduce inflammation and autoimmune responses.
Efectos Bioquímicos Y Fisiológicos
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and suppress the immune system. It has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate in lab experiments is that it is relatively easy to synthesize. It is also stable under a wide range of conditions, which makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is that it can be toxic at high concentrations, which can limit its use in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research on 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate. One area of research is in the development of new drugs based on this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail, as well as its potential use in treating other types of diseases. Finally, there is also interest in developing new synthesis methods for this compound that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of 1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate involves several steps. The first step is the protection of the hydroxyl groups of arabinose using benzoyl chloride. This is followed by the reaction of the protected arabinose with triethyl orthoformate and hydrobromic acid to form the bromohydrin. The final step involves the reaction of the bromohydrin with benzoyl chloride to form the tribenzoate ester.
Propiedades
Número CAS |
14206-56-5 |
|---|---|
Nombre del producto |
1-Bromo-1-deoxy-beta-L-arabinopyranose 2,3,4-tribenzoate |
Fórmula molecular |
C26H21BrO7 |
Peso molecular |
525.3 g/mol |
Nombre IUPAC |
[(3S,4S,5R,6R)-4,5-dibenzoyloxy-6-bromooxan-3-yl] benzoate |
InChI |
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21-,22+,23-/m0/s1 |
Clave InChI |
WZNBMSMEBBTFBW-GPJHCHHRSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES |
C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



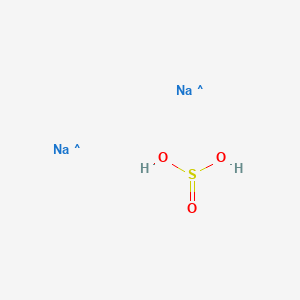
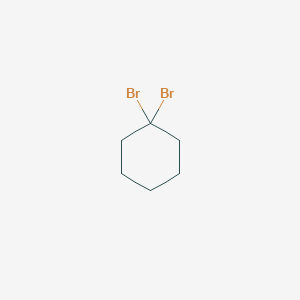
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
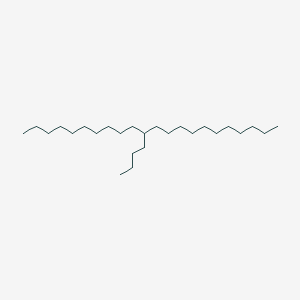
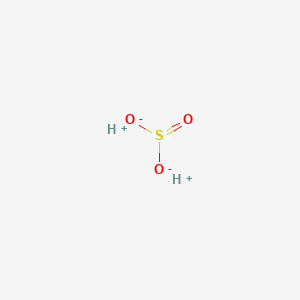
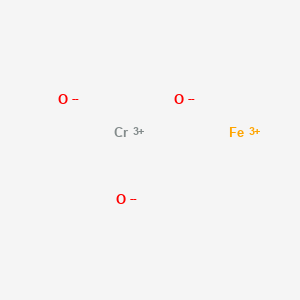
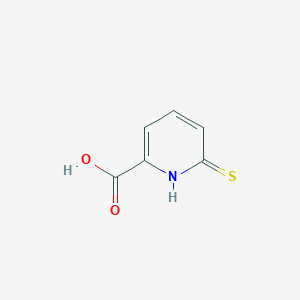
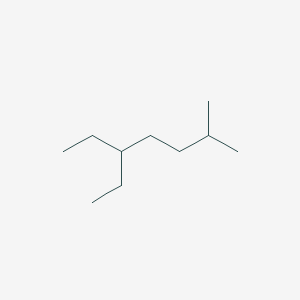
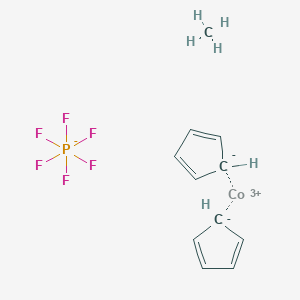
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
